molecular formula C18H21N5O2S B2408474 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide CAS No. 868219-44-7

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide

Cat. No.: B2408474
CAS No.: 868219-44-7
M. Wt: 371.46
InChI Key: QVHAWSQZEAIBON-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones . The specific synthesis pathway for “1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide” is not available in the literature I have access to.


Molecular Structure Analysis

1,2,4-Triazoles have a planar molecular structure with two tautomeric forms. The 1H-1,2,4-triazole form is more stable than the 4H-1,2,4-triazole form .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Pharmacological Evaluation : A study presented the synthesis of various thiazolo-[1,2,4]triazolo[1,5-a]pyridine derivatives, including compounds similar to the one , and evaluated their antibacterial and antifungal activity. These compounds showed significant biological activity against microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).

Inotropic Effects

  • Inotropic Evaluation : Another research synthesized derivatives of 1,2,4-triazolo[4,3-a]quinolin-7-yl piperidine-4-carboxamides, assessing their positive inotropic activity. These compounds were found to enhance stroke volume in isolated rabbit-heart preparations, indicating potential cardiovascular applications (Liu et al., 2009).

Novel Synthesis Methods

  • Microwave-Assisted Synthesis : Research into the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques includes compounds structurally similar to the query compound. These methods offered higher yields in shorter times than conventional methods (Youssef, Azab, & Youssef, 2012).

Soluble Epoxide Hydrolase Inhibition

  • Discovery of Inhibitors : A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, essential for high potency and P450 selectivity. This research highlights the compound's potential role in various disease models (Thalji et al., 2013).

Antitumor and Antimicrobial Activities

  • Building Blocks for Synthesis : Enaminones, used as building blocks for synthesizing pyrazoles with antitumor and antimicrobial activities, include compounds structurally related to the query compound. Some synthesized compounds exhibited effects comparable to standard drugs against certain cancer cell lines (Riyadh, 2011).

5-HT2 Antagonist Activity

  • Bicyclic Derivatives Evaluation : Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives assessed their 5-HT2 and alpha 1 receptor antagonist activity. These findings indicate the potential therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).

Mechanism of Action

Target of Action

The compound 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a derivative of thiazole and triazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets would likely result in changes to these biological activities.

Biochemical Pathways

Thiazole derivatives have been found to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the thiazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of the compound, such as its solubility and lipophilicity, may be influenced by environmental factors such as ph and temperature .

Safety and Hazards

While some 1,2,4-triazoles are used in medicine and are generally safe under prescribed conditions, others can have adverse effects such as hepatotoxicity and hormonal problems . The safety and hazards of “1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide” are not available in the literature I have access to.

Future Directions

Research on 1,2,4-triazoles is ongoing, with a focus on developing new compounds with improved efficacy and selectivity. Future work may also involve further exploration of the mechanisms of action of these compounds and the development of novel drug candidates .

Properties

IUPAC Name

1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-11-2-4-12(5-3-11)14(22-8-6-13(7-9-22)16(19)24)15-17(25)23-18(26-15)20-10-21-23/h2-5,10,13-14,25H,6-9H2,1H3,(H2,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHAWSQZEAIBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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